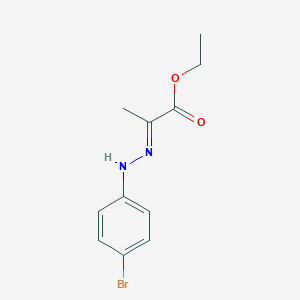

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE

Description

(E)-Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is a hydrazone derivative characterized by a propanoate ester backbone, a hydrazone group (-NH-N=C-), and a para-bromophenyl substituent. The (E)-configuration refers to the trans arrangement of substituents around the hydrazone double bond. This compound is structurally related to intermediates used in organic synthesis, particularly in the study of enzyme mechanisms and heterocyclic compound formation . Its bromine substituent enhances electron-withdrawing effects, influencing reactivity and stability compared to halogen-free analogs.

Propriétés

Numéro CAS |

16382-11-9 |

|---|---|

Formule moléculaire |

C11H13BrN2O2 |

Poids moléculaire |

285.14 g/mol |

Nom IUPAC |

ethyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]propanoate |

InChI |

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |

Clé InChI |

GLSYARFJOAOUKJ-JYRVWZFOSA-N |

SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |

SMILES isomérique |

CCOC(=O)/C(=N\NC1=CC=C(C=C1)Br)/C |

SMILES canonique |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C |

Origine du produit |

United States |

Méthodes De Préparation

Microwave-Assisted Synthesis

The microwave-assisted method, pioneered by La Regina et al. (2009), offers a rapid and high-yielding route to the target compound. In this approach, 4-bromophenylhydrazine hydrochloride is reacted with ethyl pyruvate in ethanol under sodium acetate catalysis. The reaction is conducted at 100°C for 5 minutes using microwave irradiation (250 W), achieving a 90% yield.

Mechanistic Insights :

The reaction proceeds via a condensation mechanism, where the hydrazine nucleophile attacks the carbonyl group of ethyl pyruvate, forming a hydrazone linkage. Microwave irradiation accelerates the reaction by enhancing molecular collisions and reducing activation energy. Sodium acetate acts as a base, neutralizing HCl generated during the reaction and shifting the equilibrium toward product formation.

Advantages :

Conventional Thermal Condensation

An alternative method involves refluxing 4-bromophenylhydrazine with ethyl pyruvate in ethanol under argon for 5 hours, yielding 76% of the product. This approach, while slower, avoids specialized equipment and is accessible to standard laboratories.

Optimization Notes :

-

Solvent Choice : Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.

-

Temperature Control : Maintaining temperatures below 10°C during diazonium salt formation prevents side reactions such as dimerization.

Limitations :

-

Longer reaction times increase energy consumption.

-

Lower yield compared to microwave methods due to thermal decomposition risks.

Comparative Analysis of Synthetic Methods

Key Observations :

-

Microwave synthesis outperforms conventional methods in efficiency and yield but requires specialized instrumentation.

-

Both methods produce the E-isomer exclusively, as confirmed by NMR and X-ray crystallography.

Precursor Synthesis: 4-Bromophenylhydrazine

The preparation of 4-bromophenylhydrazine , a critical precursor, involves diazotization of 4-bromoaniline followed by reduction with sodium sulfite.

Procedure :

-

Diazotization : 4-Bromoaniline is treated with NaNO₂ and HCl at 0–10°C to form the diazonium salt.

-

Reduction : The diazonium salt is reduced with NaHSO₃, yielding 4-bromophenylhydrazine in 82% yield.

Challenges :

-

Exothermic reactions require stringent temperature control.

-

Residual acids must be neutralized to prevent side reactions during hydrazone formation.

Industrial-Scale Considerations

Catalytic Additives

The use of triethylbenzylammonium chloride as a phase-transfer catalyst in dichlorethane/water biphasic systems enhances reaction rates and yields (up to 98.1%). While this method was reported for a structural analog, its principles are applicable to the target compound:

Purification Strategies

-

Liquid-Liquid Extraction : Organic phases are washed with saturated NaHCO₃ and brine to remove acidic impurities.

-

Drying Agents : Anhydrous Na₂SO₄ ensures residual water removal.

-

Crystallization : Trituration with cyclohexane yields high-purity solids without column chromatography.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 1.30 (t, J = 7.2 Hz, 3H, CH₂CH₃),

-

δ 2.10 (s, 3H, CH₃),

-

δ 4.20 (q, J = 7.2 Hz, 2H, OCH₂),

13C NMR (100 MHz, CDCl₃) :

Analyse Des Réactions Chimiques

Types of Reactions

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

(E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the bromophenyl group can interact with various enzymes and receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Ethyl 2-(2-(4-Fluorophenyl)hydrazono)propanoate (Compound 23)

- Structure : Differs by replacing bromine with fluorine at the para position.

- Synthesis : Synthesized via reaction of pyruvate with 4-fluorophenylhydrazine, followed by NMR quantification using ethyl viologen as an internal standard .

- Applications : Used in mechanistic studies of ergothioneine biosynthesis. The fluorine substituent allows for precise NMR tracking (δ 1.91 ppm for methyl hydrogens) due to reduced solvent interference compared to bromine .

- Key Difference : Fluorine’s smaller atomic size and lower electron-withdrawing strength result in faster reaction kinetics but lower thermal stability than the brominated analog.

Thiocyanato Malononitrile Derivatives (e.g., Compounds 5b–5g)

- Structure: Share the 4-bromophenylhydrazone moiety but incorporate thiocyanato (-SCN) and malononitrile groups (e.g., 5b: C₁₈H₉BrClN₅S) .

- Properties :

- Applications : Primarily used in dye synthesis and as precursors for heterocycles like benzimidazoles.

(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (14n)

- Structure: Features a benzofuran carbonyl group and hydrazonoyl chloride (-NH-N=C-Cl) .

- Synthesis : Prepared via refluxing with sodium sulfinates, yielding sulfones (e.g., 16a–d).

- Key Difference: The hydrazonoyl chloride group increases electrophilicity, enabling nucleophilic substitution reactions, unlike the ester-based target compound.

Physicochemical and Spectroscopic Comparison

Activité Biologique

(E)-Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is a hydrazone derivative notable for its potential biological activities, particularly in medicinal chemistry. The compound features a bromophenyl moiety and an ethyl ester group, which enhance its solubility and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Molecular Weight : 300.17 g/mol

- Functional Groups : Hydrazone, Bromophenyl, Ethyl Ester

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects:

- Enzyme Inhibition : The hydrazone group can interact with active site residues of enzymes, inhibiting their function.

- Receptor Modulation : The bromophenyl moiety enhances binding affinity to hydrophobic pockets in proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 0.5 | ~50% inhibition |

| HCT116 | 0.5 | ~50% inhibition |

| HepG2 | 0.78 - 0.22 | Significant cytotoxicity |

| M14 | 0.78 - 0.22 | Significant cytotoxicity |

These results suggest that the compound may target critical pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies

-

Study on HeLa and HCT116 Cells :

- Researchers evaluated the compound's effect on human cervical cancer (HeLa) and colorectal cancer (HCT116) cell lines.

- Results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of ethyl pyruvate with 4-bromophenylhydrazine under acidic conditions. The compound can undergo several chemical transformations:

- Oxidation : Formation of oxides.

- Reduction : Conversion to amines.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.